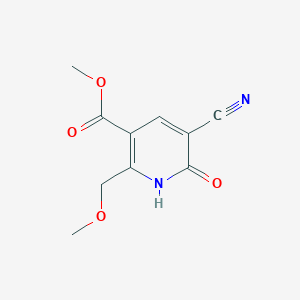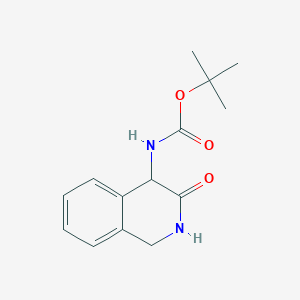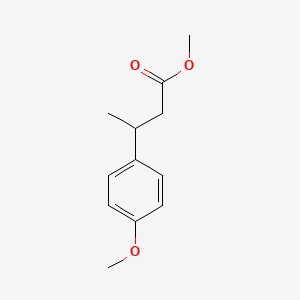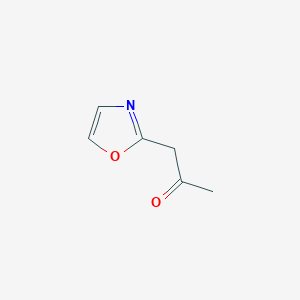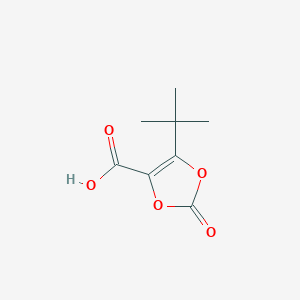
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid typically involves the reaction of tert-butyl esters with appropriate reagents. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is versatile for various substrates.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent used with this compound.
Reduction: Standard reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium bicarbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, providing insights into the structure and dynamics of macromolecular assemblies . Additionally, the compound’s reactivity can be harnessed in various chemical transformations, contributing to its effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis.
tert-Butyl hydroperoxide: Commonly used in oxidation reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Employed in the synthesis of antistress agents and as a pharmaceutical intermediate.
Uniqueness
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid stands out due to its unique combination of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group
Eigenschaften
Molekularformel |
C8H10O5 |
|---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-8(2,3)5-4(6(9)10)12-7(11)13-5/h1-3H3,(H,9,10) |
InChI-Schlüssel |
WBWRQRLPQKEWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(OC(=O)O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


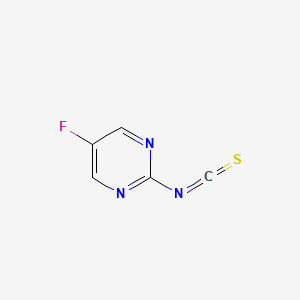
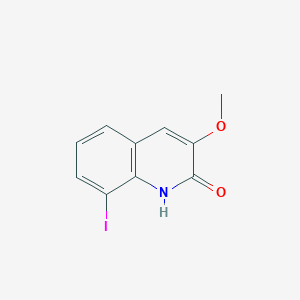
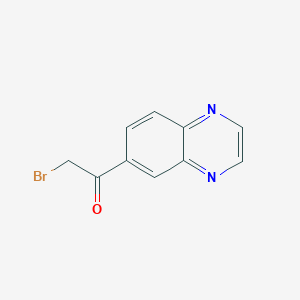
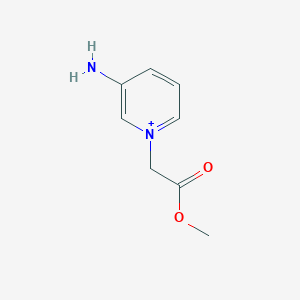
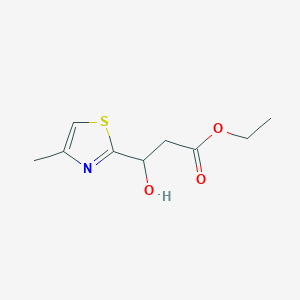
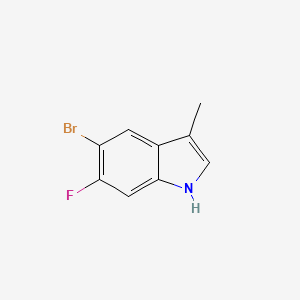
![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
